2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . This structure is found in bioactive natural products and drug candidates .
Synthesis Analysis
The synthesis of similar bicyclo[2.2.1]heptane-1-carboxylates has been achieved via a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[2.2.1]heptane scaffold. This is a seven-membered ring structure with two bridgehead carbons . The compound also contains functional groups such as bromo, chloro, carboxamide, and a pyridine ring.Chemical Reactions Analysis
The compound can potentially undergo a variety of chemical reactions due to the presence of reactive functional groups. For instance, the bromo group can participate in nucleophilic substitution reactions, while the carboxamide group can undergo hydrolysis .Scientific Research Applications
Chemical Synthesis and Biological Activity
A range of novel compounds closely related to 2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide have been synthesized for various purposes, demonstrating a wide array of applications in chemical research. For instance, the synthesis of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. These compounds were evaluated for their insecticidal and fungicidal activities, suggesting potential agricultural applications (Zhu et al., 2014).
Crystal Structure and Bioactivity
The crystal structure and biological activity of derivatives like 2-(1-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropylthiazole-4-carboxamide have been studied, highlighting their potential as fungicides and antivirals against tobacco mosaic virus (Li et al., 2015).
Spectroscopic Characterization
The spectroscopic characterization of similar compounds, like 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, has been conducted, providing insights into the structural and chemical properties of these molecules (Anuradha et al., 2014).
Synthesis of Novel Heterocyclic Compounds
The chemical synthesis of novel heterocyclic compounds such as 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles has been researched. These processes often involve the reaction of chloropyridine carbonyl chloride with different amines, demonstrating the versatility and reactivity of these compounds (Caroti et al., 1986).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide” are currently unknown. This compound is structurally related to the bicyclo[2.2.1]heptane scaffold, which is a privileged molecular structure embedded in numerous compounds with various functions . .
Mode of Action
Compounds with a similar bicyclo[221]heptane scaffold have been synthesized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis
Biochemical Pathways
The bicyclo[2.2.1]heptane scaffold is found in various bioactive compounds, suggesting that it may interact with multiple biochemical pathways
Pharmacokinetics
The bicyclo[2.2.1]heptane scaffold is a common feature in many drug candidates, suggesting that this compound may have favorable pharmacokinetic properties . .
Result of Action
Given the presence of the bicyclo[2.2.1]heptane scaffold, it is possible that this compound may have bioactive properties
Properties
IUPAC Name |
2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrClN2O2/c1-14(2)15(3)6-7-16(14,11(17)12(15)21)13(22)20-10-5-4-9(18)8-19-10/h4-5,8,11H,6-7H2,1-3H3,(H,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSQDEUUQGAKHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=NC=C(C=C3)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.